molecular formula C15H21NO4 B2426717 N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1286699-05-5

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2426717
CAS No.: 1286699-05-5
M. Wt: 279.336
InChI Key: WNRURMMRJHKTHY-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.
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Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 1286699-05-5

The compound features a cyclopropyl group, a hydroxypropyl moiety, and a methoxyphenoxy group, contributing to its unique chemical properties and potential biological activities .

Biological Activity Overview

This compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with inflammation and pain.

Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The selectivity towards COX-2 over COX-1 is significant as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the production of prostaglandins in human monocytes. This inhibition correlates with reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis

A comparison of similar compounds reveals the distinct biological profile of this compound:

Compound NameMolecular FormulaKey Features
N-cyclopropyl-3-methyl-2-(4-methoxyphenyl)acetamideC15H21NO3Contains a methyl substituent, potentially altering activity
N-(2-hydroxypropyl)-3-methoxy-4-methylphenylacetamideC14H19NO3Lacks cyclopropyl group but retains similar functional groups
N-(cyclopropyl)-4-hydroxyphenethylacetamideC13H17NO3Features a hydroxyphenethyl group, differing in biological activity

This table illustrates how variations in molecular structure can significantly influence biological activity and therapeutic potential .

Case Studies

Recent studies have focused on the therapeutic applications of this compound:

  • Anti-inflammatory Effects : A study published in 2023 evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups treated with standard NSAIDs.
  • Pain Management : Another case study explored its analgesic properties, demonstrating that the compound effectively alleviated pain in models of acute pain induced by chemical irritants.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(18,11-7-8-11)10-16-14(17)9-20-13-6-4-3-5-12(13)19-2/h3-6,11,18H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRURMMRJHKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.